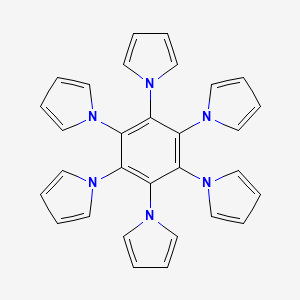

Hexa(1H-pyrrol-1-yl)benzene

Descripción general

Descripción

Synthesis Analysis

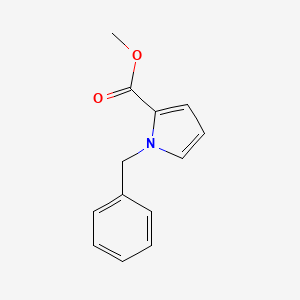

HPPB can be synthesized by various methods, including the reaction of pyrrole with benzene in the presence of a Lewis acid catalyst, the Suzuki coupling reaction using aryl boronic acid and pyrrole, and the oxidative coupling of pyrrole catalyzed by iron salts. Another method involves the Paal–Knorr reaction to synthesize 3-(2,5-dimethyl-1H-pyrrol-1-yl)benzonitrile by the condensation of 3-aminobenzonitrile with 2,5-hexanedione .Molecular Structure Analysis

Hexa(1H-pyrrol-1-yl)benzene has a molecular formula of C30H24N6. It is a highly conjugated aromatic compound, which means it has a structure that includes alternating single and double bonds .Aplicaciones Científicas De Investigación

Dual COX-2/LOX Inhibitors

Pyrrole derivatives, including HPPB, have been developed as potential dual cyclooxygenase-2/lipoxygenase (COX-2/LOX) inhibitors . These inhibitors could be considered a safe alternative to traditional non-steroidal anti-inflammatory drugs (tNSAIDs) and selective COX-2 inhibitors (coxibs) for the treatment of inflammatory conditions .

Antioxidant Activity

Pyrrole derivatives, including HPPB, have been shown to have antioxidant activity . This property could be useful in various fields, including health and wellness, food preservation, and more.

ADMET Properties and Drug-likeness

In silico calculations have been performed to predict the ADMET (absorption, distribution, metabolism, excretion, toxicity) properties and drug-likeness of HPPB . All synthesized compounds could be described as drug-like .

Mecanismo De Acción

Target of Action

Compounds with similar structures, such as 2-(1h-pyrrol-1-ylcarbonyl)benzene-1,3,5-triol, have been shown to interact with proteins like theHeat shock protein HSP 90-alpha . This protein plays a crucial role in maintaining cellular homeostasis.

Mode of Action

It is known that pyrrole-containing compounds often interact with their targets throughπ-π stacking interactions , due to the aromatic nature of the pyrrole rings .

Biochemical Pathways

It is known that pyrrole-containing compounds can affect a wide range of biochemical pathways due to their diverse biological activities .

Pharmacokinetics

Result of Action

Action Environment

The action, efficacy, and stability of Hexa(1H-pyrrol-1-yl)benzene can be influenced by various environmental factors. For instance, its high thermal stability allows it to withstand temperatures up to 400°C without decomposition. Additionally, it is insoluble in water but soluble in most organic solvents , which could influence its distribution and action in different environments.

Propiedades

IUPAC Name |

1-[2,3,4,5,6-penta(pyrrol-1-yl)phenyl]pyrrole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H24N6/c1-2-14-31(13-1)25-26(32-15-3-4-16-32)28(34-19-7-8-20-34)30(36-23-11-12-24-36)29(35-21-9-10-22-35)27(25)33-17-5-6-18-33/h1-24H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLQRRQZTMPJPMZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=C1)C2=C(C(=C(C(=C2N3C=CC=C3)N4C=CC=C4)N5C=CC=C5)N6C=CC=C6)N7C=CC=C7 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H24N6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40377728 | |

| Record name | Hexa(1H-pyrrol-1-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40377728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

468.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Hexa(1H-pyrrol-1-yl)benzene | |

CAS RN |

183592-03-2 | |

| Record name | Hexa(1H-pyrrol-1-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40377728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

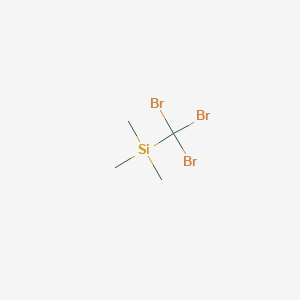

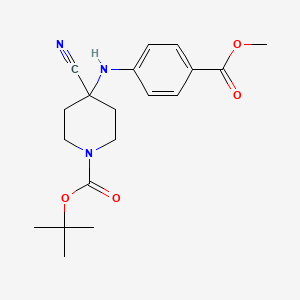

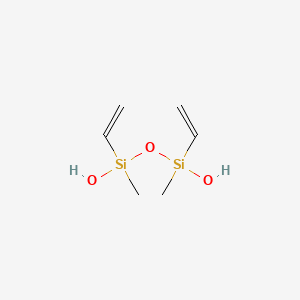

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzene, 1-bromo-3-[(4-fluorophenyl)methyl]-](/img/structure/B3048773.png)

![1,2-Benzenediol, 4-[2-(methylamino)ethyl]-, hydrobromide (1:1)](/img/structure/B3048788.png)

![Bis[p-chlorophenyl]acetylene](/img/structure/B3048789.png)

![Tert-butyl 3-oxo-1,2,7-triazaspiro[4.4]nonane-7-carboxylate](/img/structure/B3048792.png)